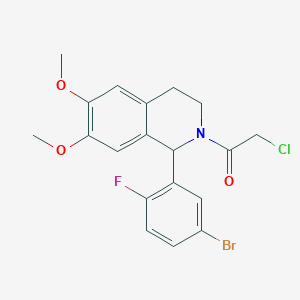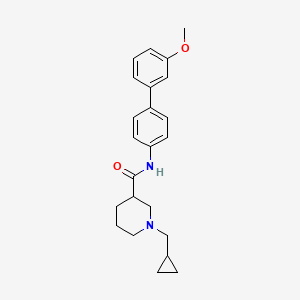![molecular formula C22H12N2O4 B6124373 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6124373.png)
2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as NBI-74330, is a chemical compound that belongs to the family of isoquinolines. This compound has attracted a lot of attention from researchers due to its potential applications in the field of medicine and drug development.
作用机制
The mechanism of action of 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, it is believed that 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione works by inhibiting the activity of certain enzymes that are involved in various biological processes. For example, 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting the activity of this enzyme, 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can prevent the growth of cancer cells.
Biochemical and Physiological Effects:
2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have various biochemical and physiological effects. Studies have shown that 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS) and prevent oxidative stress in cells. In addition, 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to improve cognitive function and reduce inflammation in animal models.
实验室实验的优点和局限性
2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic and has low side effects. However, there are also some limitations to using 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
未来方向
There are several future directions for research on 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and treatment regimen for 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in cancer patients. Another area of interest is its neuroprotective properties. Studies are needed to determine whether 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in developing new derivatives of 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione that may have improved pharmacological properties.
合成方法
The synthesis of 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves a series of chemical reactions that start with the condensation of 2-naphthylamine and 2-nitrobenzaldehyde to form the intermediate 2-(2-naphthyl)-6-nitrobenzaldehyde. This intermediate is then cyclized with phthalic anhydride to form the final product, 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. The synthesis of 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been optimized to yield high purity and high yield.
科学研究应用
2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been investigated for its potential applications in the treatment of various diseases. Studies have shown that 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can prevent the death of neurons in the brain. In addition, 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
属性
IUPAC Name |
2-naphthalen-2-yl-6-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O4/c25-21-17-7-3-6-16-19(24(27)28)11-10-18(20(16)17)22(26)23(21)15-9-8-13-4-1-2-5-14(13)12-15/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRNLEJIORORDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=C5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-2-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6124291.png)
![4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6124295.png)
![2-ethyl-3-(2-hydroxyethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6124297.png)
![N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B6124300.png)
![N~1~-1,3-benzodioxol-5-yl-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B6124304.png)
![(3R*,4R*)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-1-(4-pyridinylmethyl)-3-piperidinol](/img/structure/B6124325.png)
![5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-pyridinamine](/img/structure/B6124327.png)

![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6124335.png)
![N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6124340.png)

![2-[2-({[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6124353.png)

